5-(2-phenylmethoxyacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
The compound 5-(2-phenylmethoxyacetyl)-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one is a structurally complex heterocyclic molecule featuring a tricyclic framework with three nitrogen atoms (triaza) and a ketone group. This article synthesizes available data to compare it with structurally related compounds, focusing on substituent effects, heteroatom variations, and synthesis strategies.
Properties
IUPAC Name |
5-(2-phenylmethoxyacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-19(14-26-13-15-6-2-1-3-7-15)22-11-9-17-16(12-22)20(25)23-10-5-4-8-18(23)21-17/h1-8,10H,9,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWJOLPQVWJHBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)COCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-phenylmethoxyacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the tricyclic core followed by the introduction of the phenylmethoxyacetyl group. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to form the desired tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(2-phenylmethoxyacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
5-(2-phenylmethoxyacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-phenylmethoxyacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Spectral Comparisons :
- IR Spectroscopy : The ketone (C=O) stretch near 1700 cm⁻¹ is common to both the target and analogues . Hydroxy-substituted compounds (e.g., IIj) show broad O-H stretches (~3200 cm⁻¹), absent in the methoxy-bearing target.
- NMR : Aromatic protons in IIi and IIj resonate at δ 7.2–7.5, suggesting similar electronic environments for the target’s phenylmethoxy group .
Methodological Considerations
Structural elucidation of such complex systems relies on advanced techniques like SHELX-90 (), which employs phase annealing for crystallographic resolution.
Biological Activity
The compound 5-(2-phenylmethoxyacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a triazatricyclo compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular structure of the compound features a complex tricyclic framework with a triazole linkage and multiple double bonds. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.
Anticancer Activity
Recent studies have evaluated the anticancer potential of similar triazatricyclo compounds. For instance, compounds with structural similarities have demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 (Breast) | 2.0 | Apoptosis induction |
| Compound B | DU-145 (Prostate) | 1.5 | Cell cycle arrest |
| Compound C | H292 (Lung) | 3.0 | Inhibition of proliferation |
These findings suggest that the target compound may exhibit similar anticancer properties through analogous mechanisms.
Antimicrobial Activity
The antimicrobial properties of related compounds have also been explored. For example, derivatives of triazatricyclo compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The activity is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 12 µg/mL | Cell wall synthesis inhibition |
| Compound E | Escherichia coli | 15 µg/mL | Membrane disruption |
These results indicate that the target compound might possess antimicrobial properties as well.
Enzyme Inhibition
Enzyme inhibition studies have shown that similar compounds can act as inhibitors of key enzymes involved in metabolic pathways, such as tyrosinase and cyclooxygenase. These enzymes are crucial for processes like melanogenesis and inflammation.
| Enzyme | Inhibitor Type | IC50 (µM) |
|---|---|---|
| Tyrosinase | Competitive inhibitor | 5.0 |
| Cyclooxygenase | Non-selective inhibitor | 10.0 |
Case Studies
- Study on Anticancer Potential : A study demonstrated that a structurally similar compound inhibited growth in MDA-MB-231 cells with an IC50 value of 2 µM after 96 hours of treatment. The mechanism involved mitochondrial dysfunction leading to increased apoptosis rates.
- Antimicrobial Effectiveness : Another study reported that a related triazatricyclo compound exhibited strong antibacterial activity against Staphylococcus aureus with an MIC of 12 µg/mL, suggesting potential for development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
